7H-Perfluoro-2,6-dioxaoctane
Description
Overview of Perfluorinated Organic Compounds in Contemporary Chemical Research
Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals characterized by a partially or fully fluorinated carbon chain. itrcweb.orgwikipedia.org This high degree of fluorination imparts remarkable properties such as thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. itrcweb.orggoogle.com These attributes have led to their widespread use in numerous industrial and consumer applications, including non-stick coatings, stain-resistant fabrics, and fire-fighting foams. wikipedia.orgitrcweb.org
In recent years, the environmental persistence and potential for bioaccumulation of some PFAS have prompted extensive research into their behavior, fate, and toxicological profiles. tandfonline.comnih.gov This has also driven the development of alternative fluorinated compounds, including those with modified structures like ether linkages, with the aim of retaining desirable properties while potentially altering their environmental and biological interactions. ncsu.edu
Structural Characteristics and Nomenclature of Perfluorinated Ethers
Perfluorinated ethers are a subclass of organofluorine compounds that incorporate one or more ether functional groups (C-O-C) within a fluorinated carbon skeleton. wikipedia.org The nomenclature of these compounds can be complex, often following IUPAC rules but also utilizing common or trade names. itrcweb.orgitrcweb.org The general structure involves a carbon chain where fluorine atoms have replaced hydrogen atoms, with the exception of specific instances, and the presence of ether oxygen atoms interrupting the carbon backbone. ncsu.eduwikipedia.org
Defining Features of 7H-Perfluoro-2,6-dioxaoctane within the Perfluorinated Ether Class
This compound is a specific molecule within the broader category of perfluorinated ethers. Its chemical structure is defined by an eight-atom backbone consisting of six carbon atoms and two oxygen atoms. The "perfluoro-" designation indicates that most hydrogen atoms have been replaced by fluorine. The "dioxa-" prefix specifies the presence of two ether linkages, and their positions are indicated by the locants '2' and '6'.
Distinguishing Structural Elements: Hydrogen Atom and Ether Linkages
A key distinguishing feature of this compound is the presence of a single hydrogen atom, denoted by the "7H-" in its name. This makes it a polyfluoroalkyl substance (polyfluorinated), as not all hydrogens have been substituted by fluorine. ncsu.edu This lone hydrogen atom significantly influences the molecule's chemical reactivity compared to its fully perfluorinated counterparts.
The two ether linkages at positions 2 and 6 break up the continuous perfluorinated carbon chain. The introduction of ether groups into a fluorocarbon chain can affect properties such as flexibility, solvency, and thermal stability. wikipedia.org
Historical Development of Perfluorinated Ether Synthesis and Applications Research
The synthesis of perfluorinated compounds, in general, saw significant advancements with the development of electrochemical fluorination (ECF) and fluorotelomerization in the mid-20th century. itrcweb.orgnih.gov The synthesis of perfluorinated ethers, specifically, often involves the reaction of fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), which has been a key building block in organofluorine chemistry. nih.govsocietechimiquedefrance.fr The development of perfluorovinyl ethers, derived from HFPO, was a crucial step that led to the commercialization of various fluoropolymers. societechimiquedefrance.fr
Research into perfluorinated ethers has been driven by their potential applications as high-performance lubricants, heat transfer fluids, and specialized solvents due to their chemical inertness and thermal stability. nih.gov For instance, perfluoropolyethers (PFPEs) are known for their use as reliable lubricants under severe conditions. nih.gov The introduction of ether linkages was also a strategy to create fluoropolymers with thermoplastic properties, enabling easier processing. wikipedia.org
Academic Research Significance of this compound and Related Structures
The academic interest in this compound and related partially fluorinated ethers stems from several areas. The presence of a C-H bond provides a site for chemical modification and a point of potential degradation, which is of interest in understanding the environmental fate of such compounds. fluorine1.ru
Furthermore, related structures, such as perfluorinated ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs), are being investigated as alternatives to long-chain PFAS. itrcweb.orgncsu.edu For example, a structurally related compound, 7H-perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid, has been the subject of environmental and toxicological studies. tandfonline.comnih.govncsu.edu The study of these ether-containing PFAS is crucial for evaluating their properties and potential impacts.
Below is a data table summarizing key identifiers for this compound and a related compound.
| Property | This compound | 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid |
| CAS Number | 67784-32-1 chemicalbook.com | 749836-20-2 isotope.comaccustandard.com |
| Molecular Formula | C6HF13O2 | C7H2F14O5S isotope.comnih.gov |
| Molecular Weight | Not explicitly found | 464.13 g/mol isotope.comnih.gov |
| Synonyms | Not explicitly found | Nafion Byproduct 2, PFESA BP 2 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6HF13O2 |
|---|---|
Molecular Weight |
352.05 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2,2-tetrafluoroethoxy)-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C6HF13O2/c7-1(2(8,9)10)20-4(13,14)3(11,12)5(15,16)21-6(17,18)19/h1H |
InChI Key |
JPMFKQBIYVBUAD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7h Perfluoro 2,6 Dioxaoctane and Analogues
Precursor Chemistry and Starting Materials for Perfluorinated Ethers
The synthesis of perfluorinated ethers, such as 7H-Perfluoro-2,6-dioxaoctane, fundamentally relies on the availability of suitable precursor molecules. These starting materials can be either non-fluorinated or partially fluorinated compounds that possess the basic carbon skeleton of the target ether.
A common strategy involves starting with non-fluorinated hydrocarbon counterparts, which are often more readily available and less expensive. agc.comjst.go.jp For a diether like this compound, a logical precursor would be a diol or a diether with the corresponding octane (B31449) backbone. For instance, a hydrocarbon-based 2,6-dioxaoctane derivative could serve as a starting point. agc.com Another approach is to use partially fluorinated precursors. These compounds already contain some fluorine atoms, which can make subsequent fluorination steps more manageable and can lead to higher yields of the desired perfluorinated product. 20.210.105nih.gov
In some synthetic routes, the ether linkage is formed during the process. In such cases, the starting materials would be appropriate alcohols and alkylating agents, which may or may not be fluorinated depending on the specific synthetic design. fluorine1.ru For example, the synthesis could start from a fluorinated alcohol and a non-fluorinated dihaloalkane, or vice-versa.
Direct Fluorination Techniques
Direct fluorination is a powerful method for the synthesis of perfluorinated compounds, involving the replacement of hydrogen atoms with fluorine atoms using elemental fluorine or other strong fluorinating agents.
Vapor Phase Fluorination with Solid Transition Metal Fluorides
Vapor phase fluorination using solid transition metal fluorides is a well-established technique for producing highly fluorinated organic compounds. epo.org In this method, the vapor of the organic precursor is passed through a heated bed of a high-valency metal fluoride (B91410), such as cobalt(III) fluoride (CoF₃) or manganese(III) fluoride (MnF₃). thieme-connect.de The metal fluoride acts as a fluorinating agent, donating fluorine atoms to the organic substrate while being reduced to a lower oxidation state (e.g., CoF₂). nih.gov
The process is typically carried out at elevated temperatures, often in the range of 100 to 450°C. epo.org The reactivity of the metal fluoride and the reaction conditions can be tailored to control the extent of fluorination. thieme-connect.de For the synthesis of a perfluorinated ether like this compound, a suitable hydrocarbon or partially fluorinated ether precursor would be volatilized and passed over a bed of the metal fluoride. epo.org While this method is effective, it can sometimes lead to fragmentation of the molecule, especially with more aggressive fluorinating agents. le.ac.uk The order of reactivity for some common metal fluorides is generally considered to be NiF₄ > AgF₂ > CoF₃ > MnF₃ > CeF₄. thieme-connect.de
A key advantage of this method is that the lower-valent metal fluoride can often be regenerated by passing elemental fluorine over it, allowing for a continuous process. nih.gov
Controlled Fluorination of Organic Precursors
Controlled fluorination of organic precursors offers a way to introduce fluorine atoms into a molecule with greater selectivity. This can be particularly important when complete perfluorination is not desired or when trying to avoid unwanted side reactions.
Liquid-phase direct fluorination is one such controlled method. agc.com In this technique, the organic precursor is dissolved in an inert solvent, often a perfluorinated or chlorofluorinated liquid, and elemental fluorine, usually diluted with an inert gas like nitrogen, is bubbled through the solution. 20.210.105google.com This method allows for better temperature control and can minimize the fragmentation that can occur in vapor-phase fluorination. nih.gov The use of a partially fluorinated precursor in this process can also lead to higher yields of the desired perfluorinated product. 20.210.105nih.gov
Another approach to controlled fluorination involves the use of specific fluorinating reagents. For instance, N-fluorobenzenesulfonimide (NFSI) can be used under catalyst-free conditions to achieve fluorination. semanticscholar.org While often used for more specific transformations, the principles of controlled fluorination are applicable to the synthesis of complex fluorinated molecules.
Ether Bond Formation Reactions
In addition to direct fluorination of existing ethers, perfluorinated ethers can be synthesized by forming the ether linkage between already fluorinated or partially fluorinated building blocks.
Williamson Ether Synthesis in Fluorinated Systems
The Williamson ether synthesis is a classic and versatile method for forming ether bonds, and it has been successfully adapted for the synthesis of fluorinated ethers. fluorine1.ruorganic-chemistry.org The reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of fluorinated systems, this can involve the reaction of a fluorinated alcohol with an alkyl halide or the reaction of a non-fluorinated alcohol with a fluorinated alkyl halide. fluorine1.ru
For example, a fluorinated alkoxide, generated by treating a fluorinated alcohol with a base such as sodium hydride, can react with an alkyl halide to form a fluorinated ether. richmond.edu This method has been used to synthesize a variety of fluorinated ethers, including those with perfluoroalkyl moieties. fluorine1.ruwiserpub.com The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield. fluorine1.ru This approach could be envisioned for the synthesis of this compound by reacting a suitable diol with a fluorinated alkylating agent or a fluorinated diol with an appropriate alkylating agent.
A study on the synthesis of fluorinated benzyl (B1604629) ethers of methyl-α-D-mannopyronoside employed the Williamson ether synthesis by reacting the monosaccharide with various fluorinated benzyl bromides. wiserpub.com Another example is the synthesis of fluorinated carboxylic acid esters where triflates were reacted with a hydroxybenzaldehyde via a Williamson ether synthesis. beilstein-journals.org
Addition of Alcohols to Fluoroalkenes and Fluoroalkynes
The addition of alcohols to fluoroalkenes and fluoroalkynes provides another important route to fluorinated ethers. fluorine1.ru This reaction typically proceeds via a nucleophilic addition mechanism, where the alcohol adds across the double or triple bond of the fluorinated substrate.
The addition of alcohols to fluoroalkenes can be promoted by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. This method has been shown to be effective for the synthesis of a variety of fluorinated ethers. fluorine1.rursc.org For instance, the reaction of 2,2,2-trifluoroethanol (B45653) with fluoroolefins has been studied as a green process for preparing fluorinated ethers, with water acting as a proton source. rsc.org
The addition of alcohols to hexafluoropropylene oxide (HFPO) is another well-documented example, leading to the formation of 2-alkoxy derivatives of carboxylic acids, which are precursors to other fluorinated compounds. fluorine1.ru This reaction can be carried out with both non-fluorinated and fluorinated alcohols. fluorine1.ru
The following table summarizes some examples of the addition of alcohols to fluoroalkenes:
Table 1: Examples of Alcohol Addition to Fluoroalkenes| Fluoroalkene | Alcohol | Product Type | Reference |
|---|---|---|---|
| Fluoroolefins | 2,2,2-Trifluoroethanol | Fluorinated Ether | rsc.org |
| Hexafluoropropylene Oxide (HFPO) | Methanol, Ethanol (B145695), etc. | 2-Alkoxy Carboxylic Acid Derivatives | fluorine1.ru |
| Hexafluoropropylene Oxide (HFPO) | H(CF₂)nCH₂OH (n=4, 6) | Fluorinated Esters with Ether Linkage | fluorine1.ru |
This strategy could be applied to the synthesis of this compound by the stepwise addition of appropriate fluorinated alcohols to a suitable difunctional fluoroalkene or by the addition of a diol to a fluoroalkene.
Intermolecular Dehydration of Fluorinated Alcohols
The formation of ethers through the intermolecular dehydration of alcohols is a classic synthetic method, typically facilitated by strong dehydrating agents like concentrated sulfuric acid or phosphoric anhydride (B1165640). fluorine1.rugeeksforgeeks.org However, fluorinated alcohols exhibit a reduced tendency to undergo this reaction compared to their non-fluorinated counterparts. fluorine1.rufluorine1.ru Early attempts to synthesize fluorinated ethers by dehydrating alcohols such as 2,2,2-trifluoroethanol and 3,3,3-trifluoropropanol were reported to be unsuccessful. fluorine1.rufluorine1.ru Similarly, the use of sulfuric acid or phosphoric anhydride on 2,2-difluoro-2-nitroethanol did not yield the corresponding ether. fluorine1.ru
Despite these challenges, the intermolecular dehydration of fluorinated alcohols is not entirely unfeasible. In some cases, fluorinated alcohols can react with other alcohols in the presence of dehydrating agents. For example, heating a mixture of ethanol and a fluorinated alcohol (such as monof-, di-, or trifluoroethanol) with sulfuric acid can produce the corresponding ethyl ethers, albeit with moderate yields. fluorine1.ru The reaction conditions, such as temperature, play a crucial role, as intramolecular dehydration to form alkenes can be a competing reaction. geeksforgeeks.orgcuny.edu
Functionalization and Derivatization Approaches
Introduction of Fluoro- and Difluoromethyl Groups via Enol Ethers
Fluorinated enol ethers are valuable synthetic intermediates for introducing fluoro- and difluoromethyl groups into organic molecules. rsc.org These compounds can undergo a variety of reactions to create functionalized structures. rsc.org One notable strategy involves the iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers with (fluoro)alkyl halides. nih.gov This method allows for the one-step formation of C-C bonds with short-lived α-silyloxy radicals, accommodating a range of di-, tetra-, and perfluoro-alkyl radical precursors. nih.gov
Difluoromethyl ethers, which contain the difluoromethoxy group, are of significant interest in medicinal and agrochemical chemistry due to their ability to enhance metabolic stability and biological activity. chinesechemsoc.org A novel approach for synthesizing difluoromethyl ethers involves the difluorocarbene-mediated C-O bond cleavage of cyclic ethers. chinesechemsoc.org This transition-metal-free method operates under mild conditions and demonstrates high efficiency and chemoselectivity, making it suitable for the late-stage modification of complex molecules. chinesechemsoc.org
The reactivity of fluorinated silyl enol ethers (FSEEs) has been leveraged in catalytic selective mono- and difluoroalkylation reactions. rsc.org These reactions provide a pathway to α-mono or difluoroalkylated ketones, which are valuable in drug discovery. rsc.org
Incorporation of Specific Labels (e.g., ¹⁸F, ¹³C)
The introduction of isotopic labels, particularly fluorine-18 (B77423) (¹⁸F), is crucial for developing radiotracers for positron emission tomography (PET). A common method for ¹⁸F-labeling is through nucleophilic substitution, where [¹⁸F]fluoride ion displaces a leaving group. umich.edunih.gov A particularly facile method for labeling 1,1-difluoro-2,2-dichloroethyl aryl ethers involves an ¹⁸F-for-¹⁹F isotopic exchange reaction. umich.edu This exchange can achieve high yields and is tolerant of various reaction conditions, including the presence of water. umich.edu
The radiosynthesis of ¹⁸F-labeled per- and polyfluoroalkyl substances (PFAS) has also been achieved through isotopic exchange, providing a means to study their biological uptake and distribution. acs.orgresearchgate.net This technique is advantageous as it allows for rapid labeling and purification. acs.org However, a significant challenge in the radiosynthesis of polyfluorinated compounds is the potential for isotopic dilution, which can lower the specific activity of the final product. nih.gov Strategies to mitigate this include careful control of reaction temperature and precursor concentration. nih.gov
Strategies for Synthesizing Sulfonic Acid Derivatives
The synthesis of perfluorinated compounds bearing sulfonic acid groups is of interest for applications such as proton exchange membranes in fuel cells. nih.govfluorine1.ru One approach involves the nucleophilic substitution of a suitable precursor with a sulfite (B76179) anion, followed by esterification to yield perfluorinated sulfonic esters. nih.gov Another strategy is the Wittig-Horner reaction, which can be adapted to produce these esters with moderate to good yields. nih.gov
The synthesis of perfluorinated vinyl ethers with sulfonyl groups, which are important monomers for ion-exchange membranes, has been extensively studied. fluorine1.rufluorine1.ru One industrial route to perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride involves the pyrolysis of the salt of 2,5-di(trifluoromethyl)-8-sulfonyl-3,6-dioxaperfluorooctanoylfluoride. fluorine1.ru
Post-polymerization modification is another viable strategy. For instance, polysulfone polymers can be functionalized with pentafluorophenyl groups and subsequently sulfonated through thiolation and oxidation to introduce sulfonic acid functionalities. acs.org This method allows for the creation of ion-conducting polymers with potential applications in electrochemical devices. acs.org
Novel Synthetic Pathways for Structural Analogues of this compound
The development of new synthetic routes to structural analogues of this compound is driven by the need for novel fluorinated materials with tailored properties. One area of exploration is the synthesis of perfluorinated functionalized, branched ethers from their hydrocarbon precursors via direct fluorination. researchgate.net This technique has shown promise in achieving high yields and purities at ambient conditions and may be applicable to the synthesis of hyperbranched and dendritic perfluorinated polymers. researchgate.net
The Mitsunobu reaction has been employed to synthesize lipophilic and fluorophilic ethers of highly fluorinated alcohols like perfluoro-tert-butyl alcohol and hexafluoroacetone (B58046) hydrate. researchgate.net This reaction allows for the formation of an ether linkage between a fluorinated alcohol and either a fatty alcohol or a perfluoroalkyl-containing alcohol. researchgate.net
Furthermore, research into the synthesis of difunctional fluoroalcohols, such as 2,2,4,4,5,5,7,7-octafluoro-3,6-dioxaoctane-1,8-diol, has been undertaken to scale up production processes. dtic.mil These diols serve as important building blocks for more complex fluorinated structures. The synthesis typically involves the direct fluorination of a suitable hydrocarbon precursor to the corresponding acid derivative, followed by reduction to the diol. dtic.mil
Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound, a polyfluorinated ether, is largely dictated by the combination of a terminal carbon-hydrogen (C-H) bond and highly stable perfluorinated ether structures. This article explores the reactivity of this compound, focusing on transformations involving its susceptible C-H bond and the robust ether linkages, as well as its behavior under various reaction conditions.
Chemical Reactivity and Transformation Pathways of 7h Perfluoro 2,6 Dioxaoctane
Reactions Involving the Terminal C-H Bond in 7H-Perfluoro-2,6-dioxaoctane
The single C-H bond in this compound represents the most probable site for initial chemical attack, rendering it more reactive than its perfluorinated counterparts. This susceptibility is a key feature distinguishing polyfluoroalkyl substances from perfluoroalkyl substances. For instance, studies on similar polyfluorinated compounds, such as those with an -O-CFH- moiety, have shown they are more readily oxidized compared to their fully fluorinated analogs. Hydroxyl radicals (OH•), for example, preferentially abstract hydrogen from C-H bonds. This reactivity suggests that the terminal C-H bond in this compound is a likely point of transformation in various chemical environments.
In the synthesis of related compounds, the presence of a mobile hydrogen atom can lead to the formation of by-products. For example, in the synthesis of perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonylfluoride, the presence of water or other compounds with a mobile hydrogen atom can lead to the formation of a hydrogen-containing impurity, 2-hydro-1,1,1,2,4,4,5,7,7,8,8-hendecafluoro-5-trifluoromethyl-8-sulfonyl-3,6-dioxaoctane. This occurs through the reaction of a carbanion intermediate with the hydrogen-donating species.
Chemical Transformations of Perfluorinated Ether Linkages
The ether linkages in perfluorinated ethers like this compound are generally characterized by low reactivity. The high electronegativity of the fluorine atoms withdraws electron density from the ether oxygen's lone pairs, which may enhance the stability of these linkages compared to non-fluorinated alkyl ethers. However, these ether bonds can still serve as potential sites for chemical attack under specific conditions.
Oxidative Reactions of Perfluorinated Ethers
Perfluorinated ethers are generally resistant to oxidation due to the strength of the carbon-fluorine bonds. However, polyfluoroalkyl substances containing C-H bonds are more susceptible to oxidation. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (OH•) and sulfate (B86663) radicals (SO₄•⁻) are used to degrade various organic contaminants.
Mechanistic Studies of Abiotic Degradation Processes
Oxidation and Reduction Pathways in Controlled Environments
The presence of both highly fluorinated and partially hydrogenated moieties within the this compound structure governs its reactivity towards oxidative and reductive processes.
Oxidation:
Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are employed to degrade persistent organic pollutants. The reactivity of PFEAs with these radicals is highly dependent on their specific molecular structure.
Hydroxyl Radical (•OH) Reactivity: Perfluoroalkyl acids (PFAAs) with fully fluorinated alkyl chains are generally recalcitrant to attack by •OH radicals. nih.govresearchgate.net However, the presence of a hydrogen atom, as in the '-O-CFH-' moiety found in some polyfluoroalkyl ether acids, can serve as a site for •OH attack. nih.govacs.orgnih.gov For polyfluoroalkyl ether acids containing this moiety, second-order rate constants with •OH have been measured to be in the range of (0.5–1.0) × 10⁶ M⁻¹ s⁻¹. nih.govnih.gov Given that this compound contains a C-H bond, it is expected to be more susceptible to oxidation by •OH radicals compared to its fully perfluorinated counterparts.
Sulfate Radical (SO₄•⁻) Reactivity: Sulfate radicals are more selective oxidants than •OH radicals. nih.gov Studies have shown that polyfluoroalkyl ether acids containing an -O-CFH- group react more rapidly with SO₄•⁻ radicals than perfluoroalkyl ether carboxylic acids (PFECAs). nih.govacs.orgnih.gov The site of attack for these polyfluorinated compounds is the -O-CFH- moiety. nih.govacs.org In contrast, perfluoroalkyl ether sulfonic acids have been found to be resistant to oxidation by both •OH and SO₄•⁻ radicals under typical experimental conditions. nih.govacs.orgnih.gov
The table below summarizes the second-order rate constants for the reaction of selected PFEAs with hydroxyl and sulfate radicals, illustrating the influence of the C-H bond on reactivity.
| Compound Class | Radical Species | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Reactivity Trend |
| Polyfluoroalkyl ether acids with -O-CFH- | •OH | (0.5–1.0) × 10⁶ | More reactive than fully perfluorinated ethers |
| Polyfluoroalkyl ether acids with -O-CFH- | SO₄•⁻ | (0.89–4.6) × 10⁶ | More reactive than PFECAs |
| Perfluoroalkyl ether carboxylic acids (PFECAs) | SO₄•⁻ | (0.85–9.5) × 10⁴ | Less reactive than polyfluorinated ethers with a C-H bond |
| Perfluoroalkyl ether sulfonic acids | •OH & SO₄•⁻ | No measurable degradation | Recalcitrant to oxidation by these radicals |
Reduction:
Advanced Reduction Processes (ARPs) utilizing hydrated electrons (eₐₒ⁻) have shown effectiveness in degrading certain PFAS. For perfluoroalkyl ether carboxylic acids (PFECAs), the ether linkage plays a crucial role in the degradation mechanism. The presence of the ether oxygen atoms can increase the bond dissociation energy of adjacent C-F bonds, making C-O bond cleavage a more favorable pathway than C-F bond cleavage. acs.orgresearchgate.net This leads to the formation of unstable perfluoroalcohols that can further degrade, promoting more extensive defluorination compared to the stepwise H/F exchange seen in some perfluoroalkyl acids. acs.org While specific studies on this compound are limited, the principles governing the reduction of PFECAs suggest that the ether linkages in its structure would be primary sites for reductive cleavage.
Defluorination Mechanisms in Advanced Reduction Systems
Advanced Reduction Processes (ARPs) are a key technology for achieving the defluorination of PFAS. These processes typically generate hydrated electrons (eₐₒ⁻), which are powerful reducing agents capable of cleaving C-F bonds. mdpi.comresearchgate.net
The UV/sulfite (B76179) process is a commonly studied ARP for PFAS degradation. mdpi.com In this system, UV irradiation of sulfite (SO₃²⁻) generates hydrated electrons, which then attack the PFAS molecule. For perfluoroalkyl ether carboxylic acids (PFECAs), this can lead to significant defluorination, with reported rates exceeding 90% after several hours of treatment. mdpi.com
The primary mechanisms in these systems involve:
Generation of Hydrated Electrons: UV light photolyzes sulfite ions to produce hydrated electrons.
Reductive Attack: The hydrated electrons attack the PFEA molecule. As noted previously, for ether-containing structures, the cleavage of the C-O ether bond is a significant pathway. acs.org This cleavage results in the formation of perfluoroalcohol intermediates which are unstable and can undergo further reactions leading to defluorination. acs.org
Stepwise Defluorination: While C-O cleavage is prominent, direct C-F bond cleavage followed by hydrogen/fluorine (H/F) exchange can also occur, leading to the formation of polyfluorinated products that may be more resistant to further reduction. acs.org
Biotransformation Research and Metabolite Formation in Environmental Models
The potential for biotransformation of ether PFAS is largely determined by their molecular structure, specifically the presence of non-fluorinated carbon atoms. nih.govacs.org For polyfluorinated ethers like this compound, the C-H bond provides a site for microbial attack.
Research on various polyfluorinated ether compounds in activated sludge communities has elucidated a common biotransformation pathway. nih.govacs.orguniversityofcalifornia.eduresearchgate.net
Initial Oxidation: The process is typically initiated by monooxygenase enzymes, which catalyze the hydroxylation of the non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov In the case of this compound, this would occur at the '-CH₂-' group.
Hemiacetal Formation: This oxidation leads to the formation of an unstable hemiacetal intermediate. nih.gov
O-Dealkylation: The hemiacetal spontaneously dismutates, cleaving the ether bond (O-dealkylation) and forming an alcohol and an aldehyde. nih.gov
Spontaneous Defluorination: If the resulting alcohol contains fluorine atoms on the carbinol carbon (e.g., -CF₂-OH), it is unstable and can undergo spontaneous elimination of hydrogen fluoride (B91410) (HF), leading to defluorination. nih.gov
Metabolite Formation: The ultimate biotransformation products are often shorter-chain perfluorinated carboxylic acids (PFCAs). nih.gov
This structure-biodegradability relationship highlights that fully perfluorinated ethers are generally recalcitrant to biodegradation, whereas polyfluorinated ethers with a hydrogenated moiety are more susceptible to microbial transformation. nih.govacs.org
Catalytic Transformations of Perfluorinated Ether Structures
The catalytic transformation of the highly stable perfluorinated ether structure typically requires harsh conditions and highly active catalysts. The primary target for catalytic cleavage is the C-O ether bond.
Research has shown that Lewis superacids, such as bis(perfluoropinacolato)silane, can act as potent catalysts for the degradation of aliphatic ethers. researchgate.net These catalysts can facilitate the cleavage of C-O bonds, even in highly stable ether structures. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and promotes its scission. researchgate.net
Furthermore, the degradation of poly(perfluorinated ethers) can be catalyzed by the presence of metals, metal oxides, and other Lewis acids, particularly at elevated temperatures. acs.orgscispace.com These catalytic processes lead to the scission of the main polymer chain, resulting in a decrease in molecular weight and the formation of smaller molecule products, including carbonyl fluorides (e.g., COF₂). acs.org The proposed mechanism involves an initial main-chain scission followed by β-scission reactions that generate acid fluoride groups at the ends of the fragmented chains. acs.org
While these studies focus on either non-fluorinated or fully fluorinated ethers, the principles can be extended to polyfluorinated ethers like this compound. The ether linkages would be the most likely sites for catalytic attack, leading to fragmentation of the molecule. The specific products would depend on the catalyst used and the reaction conditions.
Advanced Analytical Methodologies for 7h Perfluoro 2,6 Dioxaoctane Characterization and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical technique for the monitoring of PFAS, including perfluorinated ether carboxylic acids. mdpi.com Its high sensitivity and selectivity make it particularly suitable for quantifying these compounds at low concentrations in various environmental matrices. mdpi.com
LC-MS/MS is extensively used for the quantification of a range of perfluoroalkyl acids (PFAAs), which include perfluorinated ether carboxylic acids (PFECAs). diva-portal.org These methods are capable of detecting and quantifying PFAAs at sub-ng/L levels in drinking water and at low pg/g levels in diverse food matrices. diva-portal.org The development of these sensitive methods is essential for assessing human dietary exposure to these compounds. diva-portal.org
Recent advancements in LC-MS/MS methods have focused on improving the detection and resolution of PFECA isomers. nih.gov For instance, specific and optimized MS/MS transitions have been identified to ensure that all isomers of certain PFECAs are detected, leading to more accurate monitoring and exposure assessments. nih.gov The use of high-resolution mass spectrometry (HRMS) has also been instrumental in the discovery and identification of novel PFECAs in natural waters. ncsu.edunih.gov This approach allows for the tentative identification of compounds through accurate mass determination of parent ions, adducts, and fragments. nih.gov
Table 1: Examples of LC-MS/MS Methods for PFAS Analysis
| Analytical Technique | Target Analytes | Sample Matrix | Key Findings & Method Performance |
| LC-MS/MS | Perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and perfluoroalkyl phosphonic acids (PFPAs) | Drinking water and various food matrices | Achieved quantification at sub-ng/L levels in drinking water and low pg/g levels in food. diva-portal.org |
| UPLC-MS/MS | Various PFAS | Dust | Limits of detection (LODs) ranged from 0.08–0.68 pg g−1 and limits of quantification (LOQs) ranged from 0.26–2.25 pg g−1. Recoveries were between 80.2% and 95.2%. mdpi.com |
| LC-MS/MS | Perfluoro-3-methoxypropanoic acid (PFMPA), perfluoro-4-methoxybutanoic acid (PFMBA), and their branched isomers | Water | Optimized MS/MS transitions for improved detection of isomers. nih.gov |
| LC-ESI-TOFMS | Novel PFECAs and Perfluoroalkyl Ether Sulfonic Acids (PFESAs) | Natural Waters | Identified 12 new PFECAs and PFESAs through accurate mass determination. researchgate.net |
The analysis of a broad spectrum of PFAS, including compounds like 7H-Perfluoro-2,6-dioxaoctane, requires robust analytical methods that can handle diverse chemical properties within this large class of substances. diva-portal.orgdiva-portal.org Method development often involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis. mdpi.comdiva-portal.org The choice of SPE sorbent is critical, with materials like Oasis WAX and HLB demonstrating good recoveries for a variety of PFAS in different environmental samples. mdpi.com
For multi-chemical methods encompassing both ionic and neutral PFAS, SPE can also serve as a fractionation step. diva-portal.org The complexity of environmental and biological samples necessitates careful consideration of matrix effects, which can be addressed through techniques like matrix-matched calibration. diva-portal.org Furthermore, the identification of novel or emerging PFAS often requires non-target and suspect screening approaches using high-resolution mass spectrometry (HRMS). diva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile or Derivatized Species
While LC-MS/MS is the predominant technique for many PFAS, gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are valuable for the analysis of volatile or derivatized PFAS. mdpi.comdiva-portal.org For certain PFAS that are not amenable to LC-MS analysis, GC-MS provides an alternative, particularly for neutral and volatile compounds such as fluorotelomer alcohols. nih.gov
The choice of ionization technique in GC-MS is crucial. Electron ionization (EI) is a harder ionization method that typically results in lower molecular weight fragments, while chemical ionization (CI), in both positive (PCI) and negative (NCI) modes, tends to produce larger fragments and molecular or pseudo-molecular ions, which can be critical for identification. nih.gov For non-volatile species, derivatization can be employed to increase their volatility for GC-MS analysis. For example, fluoroacetic acid has been successfully analyzed by GC-MS after derivatization to its pentafluorobenzyl ester. nih.gov
Table 2: GC-MS Applications for PFAS Analysis
| Analytical Technique | Target Analytes | Ionization Mode | Key Findings |
| GC-HRMS | 141 diverse PFAS chemicals | EI, PCI, NCI | 73 PFAS were detected in at least one mode; NCI showed the highest observation rate. nih.gov |
| GC-MS | Fluoroacetic acid and phenoxy acid herbicides | Not specified (derivatized) | Sensitive detection achieved after pentafluorobenzylation. nih.gov |
| GC-MS/MS | Fluorinated silanes | Not specified | Developed a suitable method for highly contaminated samples. diva-portal.org |
| GC-HR-TOFMS | Polymer extract components | EI, CI | Provided comprehensive profiling and confident characterization of extracts. gcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds, offering detailed information that is complementary to mass spectrometry data.
¹⁹F NMR is particularly valuable due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. biophysics.org The large chemical shift range of ¹⁹F makes it highly sensitive to the local electronic environment, often allowing for the resolution of signals from individual fluorine atoms within a molecule. biophysics.org This characteristic is instrumental in differentiating between isomers of fluorinated compounds, including PFECAs. nih.gov
Advanced 2D NMR techniques, such as ¹⁹F-¹⁹F correlation spectroscopy, can be used to establish through-bond or through-space connectivities between different fluorine nuclei, aiding in the complete structural assignment of complex fluorinated molecules. nih.gov
While ¹⁹F NMR is central to the analysis of fluorinated compounds, ¹H and ¹³C NMR provide essential structural information. ¹H NMR can identify and locate any hydrogen atoms within the molecule, such as the single hydrogen in this compound.
¹³C NMR, especially in conjunction with ¹⁹F NMR, is powerful for determining the carbon skeleton of the molecule. rsc.org Heteronuclear correlation experiments, such as ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can reveal couplings between fluorine and carbon atoms, providing unambiguous evidence for the structure of fluorinated ethers. nih.govnih.gov These techniques are crucial for confirming the connectivity of the ether linkages and the perfluorinated carbon chains.
High Performance Liquid Chromatography (HPLC) with Suppressed Conductivity Detection
High-Performance Liquid Chromatography (HPLC) coupled with suppressed conductivity detection is a powerful analytical technique for the determination of ionic species. While liquid chromatography combined with mass spectrometry (LC-MS) is more commonly cited for per- and polyfluoroalkyl substances (PFAS) analysis, HPLC with suppressed conductivity offers a reliable and economical alternative for certain compounds. thermofisher.comlcms.cz
The principle of this method relies on the separation of analytes using a reversed-phase HPLC column, followed by detection based on their electrical conductivity. chromatographyonline.com For perfluorinated acids, which have low pKa values and are fully charged anions under typical HPLC conditions, this detection method is highly suitable. thermofisher.comlcms.cz The "suppressed" aspect of the detection is key to its sensitivity. After the analytical column separates the components of the mixture, the eluent passes through a suppressor device. This device reduces the background conductivity of the eluent (mobile phase) while enhancing the conductivity of the analyte ions, thereby significantly improving the signal-to-noise ratio.
While this technique has been successfully applied to the analysis of perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) in water samples, specific applications for this compound are not extensively documented in peer-reviewed literature. thermofisher.comchromatographyonline.com However, the underlying principles suggest its potential applicability. As a perfluorinated ether carboxylic acid, this compound would be anionic in solution, making it a candidate for this detection method. A hypothetical separation might involve a reversed-phase column, such as a C18 or a specialized polar-advantage column, with a buffered mobile phase (e.g., a borate (B1201080) buffer at pH 8) to ensure the analyte is in its ionic form. chromatographyonline.com
The primary advantages of this method include its selectivity for ionic species and lower instrumentation and operational costs compared to mass spectrometry. thermofisher.com However, a significant limitation is its lower sensitivity and specificity compared to tandem mass spectrometry (MS/MS), which remains the reference method for trace-level PFAS analysis. nih.gov
Method Development and Validation in Environmental Matrices for Perfluorinated Ethers
The robust analysis of perfluorinated ethers like this compound in complex environmental matrices such as water, soil, and biota requires meticulous method development and validation. nih.govmdpi.com The prevailing analytical approach involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using HPLC coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net
Sample Preparation and Extraction: A critical step in the analytical workflow is the extraction of the target analytes from the sample matrix and removal of interfering substances. Solid-phase extraction is the most common technique. mdpi.com For perfluorinated acids, weak anion-exchange (WAX) SPE cartridges are frequently employed due to their effectiveness in retaining these anionic compounds while allowing matrix interferences to be washed away. tandfonline.com The general procedure involves conditioning the cartridge, loading the sample, washing the cartridge to remove impurities, and finally eluting the analytes with a solvent, often containing a weak base like ammonium (B1175870) hydroxide (B78521) in methanol.
Chromatographic Separation and Detection: Separation is typically achieved using reversed-phase HPLC columns (e.g., C18) that separate PFAS based on their chain length and functional group. chromatographytoday.com The separated compounds are then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Detection and quantification are performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net
Method Validation: A developed method must be rigorously validated to ensure its accuracy and reliability. nih.gov Key validation parameters include specificity, linearity, robustness, limit of detection (LOD), limit of quantification (LOQ), and recovery. researchgate.net Due to the potential for sample loss during preparation and matrix-induced signal suppression or enhancement during analysis, the use of isotopically labeled internal standards is essential for accurate quantification. nih.govresearchgate.net An ideal internal standard is a 13C-labeled version of the analyte itself. When a specific labeled standard is unavailable, a standard that is structurally similar in terms of carbon chain length and functional group is used. nih.gov
The table below summarizes typical performance data for methods developed for the analysis of various PFAS in environmental matrices, illustrating the sensitivity and recovery rates that are achievable.
| Analyte Class | Matrix | Extraction Method | LOD Range | LOQ Range | Recovery Range (%) | Reference |
| PFCAs | Seawater | SPE | 0.01–0.08 ng/L | 0.03–0.24 ng/L | 85-100 | mdpi.com |
| FTOHs | Marine Sediment | Accelerated Solvent Extraction (ASE) & SPE | - | 0.017–0.060 ng/g | 67-83 | mdpi.com |
| Various PFAS | Dust | ASE & SPE | 0.08–0.68 pg/g | 0.26–2.25 pg/g | 80-95 | mdpi.com |
| PFAS | Food (Fish, Spinach) | Acetonitrile Extraction & SPE-WAX | - | 0.018-5.28 ng/g | Not specified | tandfonline.com |
This table presents a summary of data from various studies and is intended to be illustrative of typical method performance for PFAS analysis.
Considerations for Analytical Standard Quality and Handling
The accuracy of any quantitative analysis is fundamentally dependent on the quality and proper handling of analytical standards. For emerging contaminants like this compound, these considerations are paramount.
Standard Quality and Purity: Analytical standards must be of the highest possible purity and accompanied by a Certificate of Analysis (CoA). The CoA provides critical information on the standard's identity, purity, concentration, and uncertainty. For PFAS, which can exist as both linear and branched isomers, it is crucial to know the isomeric composition of the standard, as different isomers may exhibit different chromatographic behaviors and toxicities. acs.org Certified Reference Materials (CRMs) should be used whenever available to ensure traceability and comparability of results.
Use of Internal Standards: As mentioned previously, the use of mass-labeled internal standards is indispensable in PFAS analysis to correct for variations in instrument response and sample preparation efficiency. nih.govacs.org The ideal internal standard is a stable isotope-labeled analogue of the native compound being measured. This ensures that the internal standard behaves nearly identically to the native analyte during extraction, cleanup, and analysis, providing the most accurate correction for potential losses or matrix effects.
Storage and Handling: Proper storage and handling are critical to maintaining the integrity of analytical standards. chromatographyonline.com Standards should be stored according to the manufacturer's recommendations, typically at low temperatures and protected from light to prevent degradation. Care must be taken to avoid contamination, as PFAS are present in many laboratory materials, including PTFE components in analytical instruments and sample containers. chromatographyonline.com To mitigate this risk, sample preparation and analysis should be conducted in a controlled environment using polypropylene (B1209903) or high-density polyethylene (B3416737) labware and by modifying HPLC systems to remove any PTFE tubing or components. All solvents and reagents must be of high purity and screened for background PFAS contamination. tandfonline.com
Applications in Advanced Materials Science and Chemical Processes Academic Research Focus
Role as Intermediates in Polymer Synthesis and Modification
Perfluorinated compounds, including ether derivatives, are valuable as building blocks or intermediates in polymer chemistry. Their incorporation into polymer structures can impart desirable properties such as high thermal stability and chemical inertness, stemming from the strength of the carbon-fluorine bond. oecd.org
The integration of fluorinated units into polymer backbones or side chains is a well-established strategy for enhancing the chemical resistance of materials. specialchem.com Polymers containing perfluorinated moieties are known for their exceptional stability against a wide range of chemicals, including aggressive solvents and corrosive agents. cymitquimica.com This resistance is attributed to the strong carbon-fluorine bonds and the shielding effect of the fluorine atoms. oecd.orgsemiconductors.org
The chemical resistance of a polymer is influenced by several factors, including its molecular weight and the degree of cross-linking. specialchem.com Introducing fluorinated intermediates, such as those derived from perfluorinated ethers, can significantly improve a polymer's ability to maintain its structural integrity and mechanical properties upon chemical exposure. specialchem.com For instance, fluoropolymers like those created from the copolymerization of tetrafluoroethylene (B6358150) with functionalized perfluoroether monomers are utilized in demanding applications in the electronics and chemical processing industries due to their ability to withstand harsh chemical environments. cymitquimica.com
Table 1: Factors Influencing Polymer Chemical Resistance
| Factor | Influence on Chemical Resistance |
|---|---|
| Fluorine Content | Higher fluorine content generally increases chemical inertness and stability. oecd.org |
| Molecular Weight | Higher molecular weight polymers typically exhibit better chemical resistance due to increased chain entanglement. specialchem.com |
| Cross-linking | A highly cross-linked molecular structure, common in thermosets, makes it difficult for chemicals to penetrate and damage the material. specialchem.com |
| C-F Bond Strength | The high energy of the carbon-fluorine bond contributes to the thermal and chemical stability of fluoropolymers. semiconductors.org |
This table summarizes key factors that determine a polymer's ability to withstand chemical attack, with a focus on the role of fluorination.
Research has demonstrated the use of fluorinated surfactants in the template-directed synthesis of nanostructured materials. Specifically, derivatives of perfluorinated dioxaoctane have been employed as surfactants in the formation of microemulsions. researchgate.net These microemulsions, which are thermodynamically stable mixtures of water, oil, and surfactant, can serve as templates for polymerization, allowing for the creation of materials with controlled nano-scale architectures, such as nanostructured proton-conducting membranes. researchgate.net
In one approach, a polymerizable fluorinated surfactant is used to form a bicontinuous microemulsion. researchgate.net The subsequent polymerization within this structured liquid phase can produce a robust polymer membrane that retains the original nanostructure. researchgate.net This method offers a pathway to engineer membranes with highly controlled microstructures, which is critical for applications like fuel cells and filtration. cymitquimica.comresearchgate.net A close analog, perfluoro(4-methyl-3,6-dioxaoctane)sulphonate, has been successfully used as the surfactant in such systems to create uniform metal nanoparticles, demonstrating the utility of this class of compounds in forming nanostructured templates. researchgate.net
Contributions to Novel Solvent Systems
The distinct properties of fluorinated ethers, such as their low surface tension and immiscibility with many organic solvents and water, make them candidates for components in advanced solvent systems designed for specialized chemical processes. nih.govuab.cat
Fluorinated biphasic catalysis is a technique that leverages the limited miscibility of fluorinated solvents with common organic solvents. uab.cat In this system, a catalyst is modified with a perfluorinated chain, rendering it soluble in the fluorinated phase, while the reactants and products remain in the organic phase. uab.cat At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed in a homogeneous medium. Upon cooling, the phases separate, enabling the straightforward recovery and recycling of the catalyst, which is sequestered in the fluorinated solvent. uab.cat Perfluorinated ethers and similar compounds are explored as the fluorous phase in these systems, offering an alternative to more volatile perfluorocarbons. cas.cn This methodology facilitates more sustainable chemical processes by simplifying product separation and catalyst reuse. uab.cat
Fluorinated compounds are increasingly studied as components in ionic liquid (IL) systems to fine-tune their physicochemical properties. nih.govacs.org Research into solvate ionic liquids (SILs), a class of ILs where solvent molecules coordinate with a cation, has explored the impact of using fluorinated solvents. researchgate.net
One study investigated the effect of partially substituting a standard oligoether solvent (triethylene glycol, TEG) with its fluorinated analog, 2,2,4,4,5,5,7,7-octafluoro-3,6-dioxaoctane-1,8-diol (FTEG), in a lithium-based SIL. researchgate.net The results showed that the introduction of the fluorinated ether diol led to a significant decrease in ionic conductivity and an increase in ionically-associated species. researchgate.net This was attributed to the fact that the fluorinated ether did not coordinate with the lithium cations as effectively as its non-fluorinated counterpart. researchgate.net However, when the same fluorinated ether was used as a diluent rather than a direct substitute, it led to an enhancement in conductivity, which was linked to an increase in the system's free volume. researchgate.net Such studies demonstrate that fluorinated ethers can be used to precisely modulate the transport properties and ion speciation in advanced electrolyte systems. researchgate.net
Table 2: Effect of Fluorinated Ether Additive on Solvate Ionic Liquid Properties
| System Composition | Key Observation | Implication |
|---|---|---|
| Partial Substitution (TEG with FTEG) | Precipitous decrease in ionic conductivity; increased ion association. researchgate.net | FTEG does not readily coordinate with Li⁺ ions in the same manner as TEG. researchgate.net |
| Dilution (FTEG added to [(TEG)₁Li]NTf₂) | Conductivity enhancement over the parent SIL; minimal change in ion speciation. researchgate.net | Increased free volume from the fluorinated diluent likely facilitates ion movement. researchgate.net |
This table is based on research findings from a study on a solvate ionic liquid using 2,2,4,4,5,5,7,7-octafluoro-3,6-dioxaoctane-1,8-diol (FTEG). researchgate.net
Research into Perfluorinated Ethers in Coolant Development (Chemical Basis)
Perfluorinated ethers belong to a class of fluorinated fluids investigated for use as advanced heat transfer fluids and coolants, particularly for demanding applications like electronics and semiconductor manufacturing. semiconductors.orgresearchgate.net The chemical basis for their suitability stems from a unique combination of properties derived from their molecular structure.
The extreme chemical and thermal stability of these fluids is a direct consequence of the high bond strength of the carbon-fluorine (C-F) bond, which makes the molecules resistant to degradation at high temperatures and to reaction with other chemicals. oecd.orgsemiconductors.org This stability also results in non-flammability, a critical safety requirement for coolants. semiconductors.org
Low Viscosity: The fluids exhibit low viscosity even at low temperatures, which is crucial for efficient pumping and fluid flow. semiconductors.org
Wide Liquid Range: They feature low freezing points (or pour points) in combination with relatively high boiling points, providing a broad operational temperature range. semiconductors.orgresearchgate.net
High Dielectric Strength: Perfluorinated ethers are excellent electrical insulators, making them suitable for direct immersion cooling of electronic components where electrical conductivity must be minimal. researchgate.net
These properties allow fluorinated heat transfer fluids to meet multiple stringent performance requirements simultaneously, which is often not possible with non-PFAS alternatives. semiconductors.org
Application in Self-Organizing Systems and Nanotechnology Precursors
The unique properties of perfluoroether compounds, such as "7H-Perfluoro-2,6-dioxaoctane," position them as significant subjects of academic research in the fields of self-organizing systems and as precursors for nanotechnology. Their distinct fluorinated segments and ether linkages drive molecular interactions that lead to spontaneous ordering and the formation of nanoscale architectures.
The propensity of per- and polyfluoroalkyl substances (PFAS) to self-assemble in aqueous solutions is a well-documented phenomenon. academie-sciences.fr Amphiphilic PFAS, structurally related to "this compound," can form micelles when their concentration exceeds the critical micellar concentration (CMC). academie-sciences.fr The self-assembly is primarily driven by the interactions between the fluorocarbon chains. academie-sciences.fr Research on perfluorooctanoate ammonium (B1175870) (PFOA) micelles has shown that these self-assembled structures are typically compact and ellipsoidal in pure water. rsc.org The introduction of co-solvents, such as ethanol (B145695), can modulate this self-assembly, causing the micelles to become more diffuse and even break apart into smaller clusters at high ethanol concentrations. rsc.org This tunable self-assembly is a critical aspect for their application in nanotechnology, where control over aggregate size and structure is paramount.
In the realm of nanotechnology, perfluorinated compounds are instrumental in creating highly ordered, low-energy surfaces. A notable example is the self-assembly of perfluorocarbon monolayers. Research has demonstrated that perfluorinated iodo compounds can adsorb onto silicon nitride substrates, forming stable self-assembled monolayers through halogen bonding between the terminal iodine and the substrate's nitrogen atoms. arxiv.org This method of surface functionalization is advantageous as it can be performed with highly inert perfluorinated solvents, making it compatible with sensitive materials. arxiv.org Such monolayers can exhibit extremely low surface energies, a desirable characteristic for applications in microfluidics, biosensing, and electronics. arxiv.org
Furthermore, perfluoropolyether-based block copolymers have been shown to self-assemble into micelles in mixed solvents. researchgate.net These micelles, when incorporated into a polymer matrix like polyurethane, can significantly enhance the surface hydrophobicity of the material. researchgate.net This is attributed to an increase in both surface roughness and the concentration of fluorine at the surface, leading to a substantial increase in the water contact angle. researchgate.net The ability to form these functional nanostructures makes compounds like "this compound" valuable precursors for developing advanced materials with tailored surface properties. The use of perfluoropolyethers has also been explored in microfluidic applications and 3D printing, highlighting their role in fabricating complex, functional nanosystems. acs.org
The table below summarizes key research findings related to the self-assembly of perfluoroether compounds.
| System | Key Findings | Potential Applications |
| Perfluorooctanoate ammonium (PFOA) in water/ethanol | Micelle formation is influenced by ethanol concentration; micelles become more diffuse with increasing ethanol. rsc.org | Controlled drug delivery, nanoparticle synthesis. |
| Perfluorododecyl iodide on silicon nitride | Forms stable, highly compact self-assembled monolayers via halogen bonding, resulting in ultra-low surface energy. arxiv.org | Anti-fouling coatings, low-friction surfaces, biocompatible interfaces. |
| Perfluoropolyether-based triblock copolymers in polyurethane | Self-assembles into micelles that increase surface hydrophobicity of the polymer matrix. researchgate.net | Water-repellent textiles, corrosion-resistant coatings. |
Synthesis of Functionalized Derivatives for Material Science Research
The synthesis of functionalized derivatives of perfluoroethers is a cornerstone of academic research aimed at creating novel materials with specific properties. The "this compound" backbone can, in principle, be modified through various chemical pathways to introduce a range of functional groups, enabling its incorporation into larger molecular architectures or onto surfaces.
One significant area of research is the synthesis of telechelic (bifunctional) perfluoropolyalkylethers (PFPAEs). Commercially available PFPAEs often have reactive end-groups such as acyl fluoride (B91410) (-COF), which can be converted into carboxylic acids (-COOH), esters, or amides. acs.org These can be further reduced to yield alcohol (-CH₂OH) or amine (-CH₂NH₂) functionalities. acs.org These functionalized PFPAEs serve as versatile building blocks for creating more complex polymers through condensation reactions. acs.org
A documented method for creating functionalized perfluoroethers is through the direct fluorination of hydrocarbon precursors. For instance, 2,2,4,4,5,5,7,7-octafluoro-3,6-dioxaoctane-1,8-diol, a compound structurally similar to a hydroxylated derivative of "this compound", has been synthesized by the direct fluorination of triethylene glycol diacetate followed by methanolysis. dtic.mil This process highlights a viable route to producing di-functional fluoroalcohols which are valuable for subsequent polymer synthesis.
The functionalization of perfluoroether oligomers with alkoxysilanes is another important route for materials science applications. A hydroxyl-terminated perfluoroether oligomer can be reacted with an anhydride (B1165640) and then further functionalized with a silane (B1218182) coupling agent like γ-glycidyloxypropyltrimethoxysilane. researchgate.net The resulting dual-functionalized oligomer, containing both carboxylic acid and alkoxysilane groups, can be incorporated into epoxy networks. researchgate.net The presence of the alkoxysilane groups can induce phase separation through a nucleation-and-growth mechanism, leading to the formation of core-shell aggregates within the epoxy matrix, thereby modifying its mechanical and thermal properties. researchgate.net
Furthermore, the core structure of 3,6-dioxaoctane has been used as a linker in the synthesis of dicationic ionic liquids. For example, 1,8-diimidazolium-3,6-dioxaoctane has been reacted with 1-iodo-1H,1H,2H,2H-perfluorodecane to produce polyfluorodecyl-substituted dicationic ionic liquids. acs.org This demonstrates how the ether-containing backbone can be integrated into complex ionic structures, which are of interest as high-temperature lubricants and in other electrochemical applications. acs.org
The table below outlines some synthetic routes for functionalizing perfluoroether-type structures.
| Starting Material | Reagents | Functionalized Product | Research Focus |
| Perfluoroalkene monomers | Photooxidation, then H₂O/Alcohol/Amine | Difunctional PFPAEs (-COOH, -COOR, -CONH₂) | Building blocks for fluoropolymers. acs.org |
| Triethylene glycol diacetate | Direct fluorination, then Methanolysis | 2,2,4,4,5,5,7,7-octafluoro-3,6-dioxaoctane-1,8-diol | Synthesis of difunctional fluoroalcohols. dtic.mil |
| Hydroxyl-terminated perfluoroether oligomer | Chlorendic anhydride, ε-caprolactone, γ-glycidyloxypropyltrimethoxysilane | Carboxylic acid and alkoxysilane functionalized perfluoroether | Modification of epoxy resins. researchgate.net |
| 1,8-diimidazolium-3,6-dioxaoctane | 1-iodo-1H,1H,2H,2H-perfluorodecane, LiN(SO₂CF₃)₂ | Polyfluorodecyl substituted dicationic ionic liquid | High-temperature lubricants, electrolytes. acs.org |
Information on the Environmental Behavior and Fate of this compound is Not Available in Publicly Accessible Research
Following a comprehensive search of scientific literature and environmental data, no specific research findings were identified for the chemical compound This compound regarding its environmental occurrence, persistence, or degradation pathways.
The provided outline requires detailed, scientifically accurate information for each specified section. However, extensive searches did not yield any studies or data pertaining to:
Environmental Occurrence and Distribution: No records were found on the detection of this compound in aqueous environments, soil matrices, or through monitoring studies in proximity to industrial locations.
Persistence Mechanisms: There is no available research on the resistance of this specific compound to abiotic degradation under environmental conditions or analysis of how its chemical structure influences its environmental persistence.
Transformation and Degradation: No information was found on the environmental transformation or degradation pathways of this compound.
While there is a vast body of research on other per- and polyfluoroalkyl substances (PFAS), including other perfluoroether compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from analogous compounds.
Environmental Behavior and Fate Research of 7h Perfluoro 2,6 Dioxaoctane Excluding Toxicological Impacts
Pathways of Environmental Transformation and Degradation
Identified Chemical Degradation Pathways in Environmental Models
Chemical degradation of polyfluoroalkyl substances like 7H-Perfluoro-2,6-dioxaoctane is largely dependent on the presence of structural "weak points" in the molecule, such as C-H bonds, which are more susceptible to chemical attack than the highly stable carbon-fluorine (C-F) bond. tpsgc-pwgsc.gc.ca Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are key technologies studied for the degradation of PFAS in water treatment contexts.
Research into the oxidation of per- and polyfluoroalkyl ether acids (PFEAs) by sulfate (B86663) (SO₄•⁻) and hydroxyl (OH•) radicals provides significant insight. nih.gov Polyfluoroalkyl ether acids that contain an -O-CFH- moiety—a structural feature analogous to the one presumed in this compound—have been shown to react more rapidly with sulfate radicals than other types of PFAS. nih.gov The primary site of attack for the sulfate radical in these molecules is the -O-CFH- moiety itself. nih.gov While these compounds react more slowly with hydroxyl radicals, they are still more susceptible to oxidation than their fully fluorinated (perfluoroalkyl ether acid) counterparts. nih.gov Perfluoroalkyl ether sulfonic acids, however, were found to be resistant to oxidation by either radical under the studied conditions. nih.gov
Reductive degradation pathways have also been explored for ether PFAS. Studies using hydrated electrons (eₐq⁻) show that a key degradation mechanism for perfluoroalkyl ether carboxylic acids (PFECAs) is the cleavage of the ether C-O bond. acs.orgescholarship.org This cleavage results in the formation of unstable perfluoroalcohols, which can then undergo further reactions, promoting the removal of fluorine (defluorination) from the molecule. acs.orgescholarship.org The presence of ether oxygen atoms can increase the bond dissociation energy of adjacent C-F bonds, making them more resistant to cleavage, but the vulnerability of the C-O bond itself provides an alternative degradation pathway not available to traditional perfluoroalkyl carboxylic acids (PFCAs). acs.orgescholarship.org
Sonochemical degradation is another process investigated for PFAS. In the case of perfluoroalkyl ether sulfonates (PFEES), studies have shown that hydroxyl radicals can attack the molecule, leading to the rupture of the C-O-C ether bond. rsc.org In general, PFAS are resistant to natural degradation processes like hydrolysis or photolysis under typical environmental conditions. tpsgc-pwgsc.gc.camst.dk
Table 1: Reactivity of Structurally Similar Polyfluoroalkyl Ether Acids in Advanced Oxidation Processes This table presents the second-order rate constants for the reaction of polyfluoroalkyl ether acids containing an -O-CFH- moiety with hydroxyl (OH•) and sulfate (SO₄•⁻) radicals. These compounds are structural analogues to this compound.
| Oxidant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Finding |
| Hydroxyl Radical (OH•) | (0.5 - 1.0) x 10⁶ | Reacts more slowly than with other PFAS like 6:2 FtS, but is more reactive than perfluorinated ether acids. nih.gov |
| Sulfate Radical (SO₄•⁻) | (0.89 - 4.6) x 10⁶ | Reacts more rapidly than with perfluoroalkyl ether carboxylic acids (PFECAs); the site of attack is the -O-CFH- moiety. nih.gov |
Research on Biotransformation Products in Environmental Compartments
The biotransformation of PFAS is a critical area of research for understanding their environmental fate. For polyfluoroalkyl substances, the presence of a non-fluorinated part of the molecule, such as a C-H bond, can make them susceptible to microbial degradation.
Studies on a range of fluoroalkylether substances (ether PFAS) in activated sludge have shown that biotransformation is possible under specific structural conditions. nih.govacs.org Aerobic biotransformation was observed for polyfluorinated ethers that have at least one methylene (B1212753) group (-CH₂) adjacent to an ether bond. nih.govacs.orgescholarship.org The degradation is initiated by the oxidation (hydroxylation) of this non-fluorinated carbon, which forms an unstable hemiacetal intermediate. nih.govacs.orguniversityofcalifornia.edu This intermediate then spontaneously breaks apart (dismutates), cleaving the ether bond and forming alcohol and aldehyde products, which can lead to spontaneous defluorination. nih.govescholarship.orguniversityofcalifornia.edu
Although this compound contains a methine (-CHF-) group rather than a methylene (-CH₂-) group, the C-H bond represents a potential site for initial microbial attack via similar oxidative pathways. The cleavage of the ether backbone would be expected to produce smaller fluorinated compounds. Based on analogous pathways, the biotransformation of this compound would likely yield shorter-chain perfluorinated or polyfluorinated substances as terminal or intermediate products. rsc.org
Table 2: Summary of Aerobic Biotransformation Pathways for Analogous Ether PFAS
| Initial Step | Intermediate Formation | Key Products | Defluorination |
| Oxidation (hydroxylation) of the non-fluorinated carbon (-CH₂-) next to the ether bond. nih.govacs.org | Formation of an unstable hemiacetal intermediate. nih.govacs.org | Alcohol and aldehyde products from ether bond cleavage. acs.org | Spontaneous defluorination from unstable fluoroalcohol intermediates. nih.govacs.orgescholarship.org |
Modeling and Predictive Studies of Environmental Transport
Predictive models are essential tools for understanding how PFAS like this compound move through the environment. These models integrate the chemical's properties with environmental parameters to forecast its distribution in soil, water, and air.
A critical finding from mathematical modeling of PFAS transport is the significant role of interfacial adsorption. nih.govnccoast.org As surfactants, PFAS molecules tend to accumulate at air-water interfaces. nih.govitrcweb.org In the vadose zone (the unsaturated soil layer above the groundwater table), this process can dramatically slow down the downward migration of PFAS toward groundwater, a phenomenon known as retardation. nih.govnccoast.org This interfacial behavior is a key process that must be accounted for in transport models for all PFAS, including ether PFAS. uu.se
The primary transport mechanisms for PFAS in the environment include:
Advection : The movement of the substance with the flow of water or air. This is a major driver of PFAS mobility in groundwater plumes and surface water. nccoast.orgitrcweb.org
Dispersion and Diffusion : These processes cause the contaminant plume to spread out. Diffusion into less permeable materials like clay can create long-term sources of contamination. nccoast.orgitrcweb.org
Sorption : PFAS can attach to solid particles in soil and sediment, particularly organic carbon. This process is influenced by the charge of the PFAS molecule and the properties of the soil. tpsgc-pwgsc.gc.caitrcweb.org
For some polyfluorinated compounds, long-range atmospheric transport is a significant pathway. frontiersin.org More volatile precursor compounds can be transported in the atmosphere over long distances before being transformed through oxidation into more persistent and water-soluble PFAAs, which are then deposited onto land and water. frontiersin.orgau.dkcopernicus.org While the volatility of this compound is not documented, this pathway is a potential mechanism for its widespread distribution if it is sufficiently volatile.
Table 3: Key Processes in Environmental Transport Models for PFAS
| Process | Description | Importance for this compound |
| Advection | Transport with the bulk flow of a fluid (e.g., groundwater, surface water). nccoast.org | A primary driver of mobility in aqueous systems. nccoast.orgitrcweb.org |
| Interfacial Adsorption | Accumulation at air-water interfaces due to surfactant properties. nih.gov | Likely a major factor for retention and retardation in unsaturated soils (vadose zone). nih.govnccoast.org |
| Sorption | Binding to organic carbon and mineral surfaces in soil and sediment. tpsgc-pwgsc.gc.caitrcweb.org | Influences mobility in soil and groundwater, reducing transport velocity. |
| Atmospheric Transport | Long-range movement of volatile or particle-bound PFAS in the atmosphere. frontiersin.orgau.dk | A potential pathway for widespread environmental distribution, depending on the compound's volatility. |
Future Research Directions and Emerging Areas for Perfluorinated Ethers
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of perfluorinated ethers has traditionally relied on methods that can involve harsh conditions or hazardous reagents. A significant future research direction is the development of greener and more sustainable synthetic routes.
Current Approaches and Challenges: Existing methods for synthesizing perfluorinated ethers include direct fluorination of hydrocarbon ethers, the reaction of acyl fluorides with metal fluorides followed by alkylation, and the polymerization of fluorinated monomers like hexafluoropropylene epoxide (HFPO). oecd.orgacs.org While effective, these methods can have drawbacks related to safety, environmental impact, and cost. For instance, direct fluorination is a highly energetic process requiring specialized equipment.
Future Research Focus:
Catalytic Methods: Developing selective and efficient catalytic systems for the synthesis of perfluorinated ethers could reduce the reliance on stoichiometric reagents and lower the energy requirements of the reactions.
Green Solvents and Reagents: Research into the use of environmentally benign solvents, such as water or supercritical fluids, is crucial. rsc.orgrsc.org For example, the addition reaction of alcohols to fluorinated olefins in water has been explored as a green process for preparing partially fluorinated ethers. rsc.org The use of less toxic alkylating agents, like dimethyl carbonate, is another avenue for improving the sustainability of these syntheses.
One-Pot Syntheses: Designing one-pot, metal-free synthetic strategies for creating complex perfluorinated structures, such as porous polymers, from commercially available building blocks represents a move towards more efficient and sustainable manufacturing. acs.org
Advanced Analytical Strategies for Complex Perfluorinated Ether Mixtures
The detection and quantification of perfluorinated ethers in various environmental and biological matrices present significant analytical challenges due to their structural diversity and the presence of complex mixtures.
Current Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of some per- and polyfluoroalkyl substances (PFAS), including certain perfluoroethers. nih.gov The U.S. Environmental Protection Agency (EPA) has developed validated analytical methods, such as EPA 537.1 and EPA 533, for monitoring a range of PFAS in drinking water, which include some perfluoroether compounds. epa.govitrcweb.org
Emerging Analytical Strategies:
High-Resolution Mass Spectrometry (HRMS): HRMS-based suspect and non-target screening is increasingly being used to identify novel and emerging perfluorinated ethers in environmental samples that may be missed by traditional targeted analyses. diva-portal.org
Fluorine Mass Balance (FMB): This approach involves comparing the total amount of fluorine in a sample with the amount attributed to known PFAS. The difference can indicate the presence of unknown fluorinated compounds, including perfluorinated ethers, prioritizing samples for further investigation. diva-portal.org
Advanced Separation Techniques: Improving the chromatographic separation of complex perfluoroether mixtures is essential for accurate identification and quantification. This includes the development of new stationary phases and the use of techniques like ion mobility spectrometry coupled with mass spectrometry. diva-portal.org
Deeper Mechanistic Understanding of Environmental Transformation Processes
Understanding how perfluorinated ethers behave and transform in the environment is crucial for assessing their potential risks. While generally persistent, some of these compounds can undergo transformation processes.
Known Transformation Pathways: Some polyfluorinated ethers can be transformed through biotic and abiotic processes. For example, aerobic biotransformation can occur, particularly if the molecule contains a non-fluorinated methylene (B1212753) group adjacent to the ether linkage, leading to the formation of unstable intermediates that can subsequently defluorinate. nih.gov Anaerobic conditions can also facilitate the biotransformation of certain perfluorinated ethers, especially those containing chlorine substitutions or unsaturated bonds, through processes like dechlorination and O-dealkylation. chemrxiv.org
Future Research Needs:
Identifying Transformation Products: A key area of future research is the identification of the full range of transformation products of various perfluorinated ethers under different environmental conditions.
Elucidating Transformation Mechanisms: A more profound understanding of the enzymatic and chemical mechanisms driving the degradation of these compounds is needed. This includes studying the role of different microbial communities and enzymes, such as monooxygenases and cobalt-enzyme-dependent microorganisms. nih.govchemrxiv.org
Kinetics and Modeling: Determining the rates of transformation and developing predictive models for the environmental fate of a wider range of perfluorinated ethers will be essential for risk assessment.
Exploration of New Applications in Materials Science and Chemical Synthesis
The unique properties of perfluorinated ethers make them attractive for a variety of advanced applications.
Current Applications: Perfluorinated ethers are used in the synthesis of specialty fluoropolymers and can be incorporated into polymer systems to enhance properties like thermal stability and chemical resistance. They also find use as high-performance lubricants and heat transfer fluids due to their inertness.
Emerging Applications:
Advanced Polymers and Membranes: There is potential to design novel perfluorinated ether-based monomers for the creation of next-generation polymers with tailored properties for applications such as fuel cells, gas separation membranes, and advanced coatings. researchgate.net
Functional Fluids: Research into new formulations of perfluorinated ether-based fluids for demanding applications in electronics cooling, aerospace, and medical devices is ongoing.
Chemical Synthesis: The use of fluorous ethers as solvents or in biphasic systems for chemical reactions and separations continues to be an area of interest, offering potential advantages in product purification and catalyst recycling. rsc.org
Integration of Computational and Experimental Approaches to Advance Fluorine Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluorinated compounds, including perfluorinated ethers.
The Role of Computational Chemistry: Computational methods can provide insights into the structure-property relationships of perfluorinated ethers, helping to rationalize their unique chemical and physical characteristics. acs.org These methods are also crucial for understanding interactions at the molecular level, such as how fluorine substituents affect protein-ligand binding. acs.org
Future Integration:
Force Field Development: A significant challenge and area for future work is the development of more accurate force fields for molecular simulations of fluorinated substances. researchgate.netnih.gov This will improve the predictive power of computational models.
Predictive Modeling: The integration of computational screening, such as "perturbative fluorine scanning," with experimental synthesis and testing can accelerate the discovery of new fluorinated molecules with desired properties. researchgate.netnih.govscispace.com This approach can help in designing new materials or even therapeutic agents by predicting the effects of fluorination on molecular interactions. acs.org
Mechanistic Studies: Combining computational and experimental approaches will be vital for a detailed understanding of reaction mechanisms in both the synthesis and the environmental transformation of perfluorinated ethers. chemistryworld.com
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of 7H-Perfluoro-2,6-dioxaoctane in synthetic chemistry research?
Methodological Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity. For perfluorinated compounds, ¹⁹F NMR is critical due to its sensitivity to fluorinated environments . Purity validation via HPLC with UV-Vis detection (at 210–230 nm) is recommended, supplemented by gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Cross-referencing with standardized spectral libraries (e.g., NIST databases) ensures accuracy .
Q. How should researchers design initial degradation studies to assess the environmental persistence of this compound?
Methodological Answer: Degradation studies should follow a factorial design, testing variables such as pH, UV exposure, microbial activity, and temperature . For hydrolytic stability, conduct accelerated aging experiments in buffered solutions (pH 3–11) at 50–70°C, with periodic sampling for LC-MS/MS analysis. Photolytic degradation requires controlled UV irradiation chambers (254–365 nm), while microbial degradation assays should use soil/water microcosms inoculated with PFAS-degrading consortia. Quantify residual compound and transformation products using isotope dilution methods .
Advanced Research Questions
Q. How can contradictions in reported bioaccumulation data for this compound across different trophic levels be systematically analyzed?
Methodological Answer: Resolve contradictions by applying a tiered analytical framework:
Data Harmonization: Normalize bioaccumulation factors (BAFs) using lipid-normalized concentrations and standardized trophic level assignments.
Mechanistic Modeling: Use quantitative structure-activity relationship (QSAR) models to predict partitioning coefficients (e.g., log KOW) and compare with empirical data .
Controlled Mesocosm Studies: Conduct cross-trophic experiments in simulated ecosystems to isolate species-specific metabolic pathways.
Meta-Analysis: Apply mixed-effects models to aggregate data from disparate studies, accounting for variables like exposure duration and analytical method biases .
Q. What computational modeling approaches are optimal for predicting the interaction mechanisms between this compound and biological macromolecules?
Methodological Answer: Advanced molecular dynamics (MD) simulations using force fields parameterized for fluorinated systems (e.g., OPLS-AA with modified fluorine van der Waals radii) are critical. Pair with density functional theory (DFT) to map electrostatic potentials and identify binding hotspots. For large-scale systems (e.g., protein-ligand interactions), employ hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding assays .
Q. How can researchers design experiments to elucidate the thermal decomposition pathways of this compound under industrial-relevant conditions?
Methodological Answer: Use thermogravimetric analysis coupled with FTIR or GC-MS (TGA-FTIR/GC-MS) to monitor real-time volatilization and decomposition products. Perform controlled pyrolysis in tubular reactors at 300–800°C, varying oxygen concentrations to simulate incineration scenarios. Kinetic parameters (activation energy, pre-exponential factor) should be derived via model-free methods (e.g., Friedman analysis). Compare experimental data with computational predictions from Gaussian or COMSOL Multiphysics models .
Data Contradiction Resolution
Q. What systematic approaches are recommended to address discrepancies in reported toxicity thresholds for this compound in aquatic organisms?
Methodological Answer:
Replicate Studies: Standardize test organisms (e.g., Daphnia magna neonates of same brood), exposure media (OECD guidelines), and endpoint measurements (e.g., EC50 for mobility inhibition).
Interlaboratory Comparisons: Use certified reference materials (CRMs) and blinded sample exchanges to identify methodological biases .
Dose-Response Reanalysis: Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL to account for full dose-response curves.
Omics Integration: Use transcriptomic/proteomic profiling to identify sublethal biomarkers, reducing reliance on macroscopic endpoints .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
